N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which includes “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide”, has been discussed in a review article . The article mentions that Gremmen and co-workers reported the synthesis of enantiopure THIQs using a chiral auxiliary .Molecular Structure Analysis
The molecular structure of “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide” is based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . This scaffold is an important class in the large group of isoquinoline alkaloids .Scientific Research Applications
Catalysis in Organic Synthesis
Research has highlighted the synthesis and characterization of compounds containing benzenesulfonamide moieties for their potential use in catalysis. For instance, half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized and shown to act as efficient catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, showcasing the utility of these complexes in organic synthesis and potential industrial applications (Serkan Dayan et al., 2013).
Enzyme Inhibition for Therapeutic Targets
Several studies have explored the enzyme inhibition properties of benzenesulfonamide derivatives, particularly against human carbonic anhydrases (hCAs), which play crucial roles in physiological processes. For example, novel series of benzenesulfonamides have been designed to improve selectivity towards druggable isoforms of hCAs, indicating their potential in developing targeted therapies for conditions where hCA activity is implicated (E. Bruno et al., 2017).
Anticancer and Antimicrobial Agents
The development of novel tetrahydroquinoline derivatives bearing benzenesulfonamide moieties has shown promising in vitro antitumor activity, with some compounds exhibiting potency exceeding that of reference drugs like Doxorubicin. This highlights their potential as a new class of antitumor agents (S. Alqasoumi et al., 2010).
Molecular Interactions and Structural Analysis
Investigations into the molecular interactions and structural properties of potent inhibitors containing benzenesulfonamide moieties offer insights into their binding mechanisms. Such studies are crucial for the rational design of more effective and selective inhibitors for therapeutic targets, enhancing our understanding of the interactions at a molecular level (Maria R Buemi et al., 2019).
Future Directions
The THIQ heterocyclic scaffold, which includes “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide”, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . The future direction would likely involve further exploration of the biological potential of these analogs and the development of novel synthetic strategies for constructing the core scaffold .
properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-18(21)20-11-10-14-8-9-16(12-15(14)13-20)19-24(22,23)17-6-4-3-5-7-17/h3-9,12,19H,2,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWJHAVMELTOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.